molecular formula C16H12Cl2N2O2S B12198894 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B12198894
M. Wt: 367.2 g/mol
InChI Key: USIVZWFJBBEFAI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of dichlorobenzyl and methoxyphenyl groups attached to an oxadiazole ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenyl hydrazine in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-thiadiazole
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the oxadiazole ring

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H12Cl2N2O2S/c1-21-12-5-3-11(4-6-12)15-19-20-16(22-15)23-9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3

InChI Key

USIVZWFJBBEFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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